molecular formula C22H17NO2 B5593856 9-oxo-N-(2-phenylethyl)-9H-fluorene-4-carboxamide

9-oxo-N-(2-phenylethyl)-9H-fluorene-4-carboxamide

Cat. No.: B5593856
M. Wt: 327.4 g/mol
InChI Key: KUKFZMAJYOZQBJ-UHFFFAOYSA-N
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Description

9-oxo-N-(2-phenylethyl)-9H-fluorene-4-carboxamide is an organic compound that belongs to the class of fluorene derivatives This compound is characterized by the presence of a fluorene core structure, which is a polycyclic aromatic hydrocarbon, and a carboxamide functional group attached to the fluorene ring The phenylethyl group attached to the nitrogen atom of the carboxamide adds to the complexity and potential reactivity of the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-oxo-N-(2-phenylethyl)-9H-fluorene-4-carboxamide typically involves the following steps:

    Formation of the Fluorene Core: The fluorene core can be synthesized through a Friedel-Crafts alkylation reaction, where benzene is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the fluorene derivative with an appropriate amine, such as 2-phenylethylamine, in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Oxidation: The final step involves the oxidation of the fluorene derivative to introduce the oxo group at the 9-position. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorene core, to form various oxidized derivatives.

    Reduction: Reduction reactions can target the oxo group or the carboxamide group, leading to the formation of reduced products.

    Substitution: The phenylethyl group and the carboxamide group can participate in substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidized Derivatives: Products with additional oxygen-containing functional groups.

    Reduced Derivatives: Products with reduced oxo or carboxamide groups.

    Substituted Derivatives: Products with different substituents replacing the phenylethyl or carboxamide groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 9-oxo-N-(2-phenylethyl)-9H-fluorene-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    9-oxo-N-phenethylhexadecanamide: This compound shares a similar structural motif with a phenylethyl group and an oxo group but differs in the length of the carbon chain.

    15-Hydroxy-9-oxo-N-(2-phenylethyl)prost-13-en-1-amide: This compound has a similar oxo and phenylethyl group but includes additional functional groups and a more complex structure.

Uniqueness

9-oxo-N-(2-phenylethyl)-9H-fluorene-4-carboxamide is unique due to its fluorene core structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

9-oxo-N-(2-phenylethyl)fluorene-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO2/c24-21-17-10-5-4-9-16(17)20-18(21)11-6-12-19(20)22(25)23-14-13-15-7-2-1-3-8-15/h1-12H,13-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKFZMAJYOZQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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